Cas no 88373-65-3 ((1alpha,4aalpha,4bbeta,10beta)-7-hydroxy-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid)

(1alpha,4aalpha,4bbeta,10beta)-7-hydroxy-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid structure
88373-65-3 structure
Product Name:(1alpha,4aalpha,4bbeta,10beta)-7-hydroxy-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid
Numero CAS:88373-65-3
MF:C20H26O6
MW:362.416846752167
CID:1922455
PubChem ID:440915
Update Time:2025-04-21

(1alpha,4aalpha,4bbeta,10beta)-7-hydroxy-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (1alpha,4aalpha,4bbeta,10beta)-7-hydroxy-4a-(hydroxymethyl)-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid
    • (1S,2S,3S,4R,8R,9R,12S)-12-hydroxy-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-2,4-dicarboxylic acid
    • Q27103180
    • C06095
    • 7-hydroxy-4a-(hydroxymethyl)-1beta-methyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha,10beta-dicarboxylic acid
    • LMPR0104170008
    • Gibberellin A44 diacid
    • 88373-65-3
    • Gibberellin A44 open lactone
    • (1S,2S,3S,4R,8R,9R,12S)-12-hydroxy-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
    • DTXSID80331541
    • CHEBI:27531
    • Inchi: 1S/C20H28O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h12-14,21,26H,1,3-10H2,2H3,(H,22,23)(H,24,25)/p-2
    • Chiave InChI: AXEUUXHMKSPQAI-UHFFFAOYSA-L
    • Sorrisi: C=C1C2(O)CCC3C(C(C([O-])=O)C4C3(CO)CCCC4(C([O-])=O)C)(C2)C1

Proprietà calcolate

  • Massa esatta: 364.189
  • Massa monoisotopica: 364.189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 3
  • Complessità: 702
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.29
  • Superficie polare topologica: 115Ų

Proprietà sperimentali

  • Densità: 1.37
  • Punto di ebollizione: 562.9°C at 760 mmHg
  • Punto di infiammabilità: 308.3°C
  • Indice di rifrazione: 1.616
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd